1,4-Dioxin, 2,3-dihydro-

Übersicht

Beschreibung

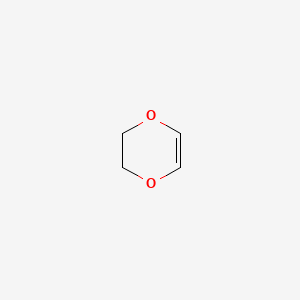

1,4-Dioxin, 2,3-dihydro- is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Dioxin, 2,3-dihydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2295. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dioxin, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxin, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 1,4-Dioxene toxicity are the liver, kidneys, and nasal cavity following inhalation exposure . Acute exposures to airborne 1,4-Dioxene can also result in eye and nose irritation in humans .

Mode of Action

1,4-Dioxene has been found to potentiate the capsaicin-sensitive transient receptor potential (TRP) channel TRPV1, thereby causing hyperalgesia in a mouse model . This effect was abolished by CRISPR/Cas9-mediated genetic deletion of TRPV1 in sensory neurons, but enhanced under inflammatory conditions . The residue M572 in the S4-S5 linker region of TRPV1 was found to be crucial for direct activation of the channel by 1,4-Dioxene and its analogs .

Biochemical Pathways

Liver transcriptomics revealed 1,4-Dioxene-induced perturbations in signaling pathways predicted to impact the oxidative stress response, detoxification, and DNA damage . Liver, kidney, feces, and urine metabolomic profiling revealed no effect of 1,4-dioxene exposure .

Pharmacokinetics

1,4-Dioxene is readily absorbed through the lungs and gastrointestinal system and poorly absorbed through the skin . At lower doses, 1,4-Dioxene is rapidly metabolized to β-hydroxyethoxy acetic acid (HEAA). At higher doses, the metabolic process may become saturated resulting in 1,4-Dioxene being excreted in exhaled air and urine .

Result of Action

1,4-Dioxene causes serious abnormalities in Allium cepa meristematic cells . In addition, it was determined by the comet test that 1,4-Dioxene caused deterioration in DNA integrity . Changes in the antioxidant system in all experimental groups were determined by measuring malondialdehyde (MDA) and glutathione (GSH) levels, superoxide dismutase (SOD), and catalase (CAT) enzyme activities .

Biochemische Analyse

Biochemical Properties

1,4-Dioxene is a heterocyclic diether with the formula C4H8O2 . It readily dissolves a wide range of organic compounds, including aliphatic and aromatic hydrocarbons, ethers, alcohols, ketones, and chlorinated hydrocarbons . It is miscible with water in all proportions and also dissolves various inorganic compounds and elements .

Cellular Effects

Studies in animals have shown that breathing vapors of 1,4-dioxane affects mainly the nasal cavity and the liver and kidneys . Swallowing liquid 1,4-dioxane or contaminated drinking water, or having skin contact with liquid 1,4-dioxane also affects the liver and kidneys . It has been shown to cause serious abnormalities in Allium cepa meristematic cells .

Molecular Mechanism

The mechanism of the disruption in antioxidant/oxidant dynamics and genetic integrity was elucidated by molecular docking analysis of 1,4-dioxane with antioxidant molecules and DNA . In 1,4-dioxane treatment group, anatomical changes such as cell deformation, flattened cell nucleus, and thickening of cortex cell wall were observed .

Temporal Effects in Laboratory Settings

In laboratory settings, 1,4-dioxane has been shown to cause deterioration in DNA integrity over time . It also causes alterations in the antioxidant system, causing deterioration in the oxidant/antioxidant balance in the cell .

Dosage Effects in Animal Models

Exposure to high levels of 1,4-dioxane can result in liver and kidney damage . The effects of exposure to 1,4-dioxane depend on the dose, the duration, and how the exposure occurs .

Metabolic Pathways

1,4-Dioxane is likely hydroxylated at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate . A second monooxygenase attack at either the ortho or para position with respect to the carboxylic acid moiety yields a mixture of two dihydroxyethoxyacetates .

Transport and Distribution

1,4-Dioxane can be released into the air, water, and soil at places where it is produced or used as a solvent . In soil, 1,4-dioxane does not stick to soil particles, so it can move from soil into groundwater .

Biologische Aktivität

1,4-Dioxin, 2,3-dihydro- is a compound of interest due to its potential biological activities and implications in environmental health. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

1,4-Dioxin, 2,3-dihydro- has the chemical formula C4H6O2 and is classified under dioxins. Its structure consists of a dioxin ring with two hydrogen atoms attached to adjacent carbon atoms, which can influence its reactivity and biological interactions.

Toxicological Effects

Research indicates that dioxins, including 1,4-Dioxin, 2,3-dihydro-, can exhibit a range of toxicological effects. A study utilizing CALUX (Chemically Activated LUciferase gene eXpression) bioassays showed that dioxins can induce toxic responses in various cell lines. The G3 CALUX bioassay demonstrated increased sensitivity towards dioxin-like compounds, allowing for better quantification of their biological effects .

Antimicrobial Activity

A recent study highlighted the antimicrobial properties of wood vinegar containing 1,4-Dioxin, 2,3-dihydro-. The compound was tested against several bacterial strains and demonstrated significant antimicrobial activity at specific concentrations. The results indicated that concentrations ranging from 0.05 to 0.28 mg/mL were effective in inhibiting bacterial growth .

| Concentration (mg/mL) | Antimicrobial Activity (%) |

|---|---|

| 0.05 | 82 |

| 0.26 | 85 |

| 0.19 | 80 |

| 0.25 | 83 |

| 0.28 | 84 |

Cytotoxicity Studies

In vitro studies have shown that exposure to certain concentrations of dioxins can affect cell viability and induce apoptosis. For instance, human Leydig cells exposed to extracts containing dioxins exhibited significant changes in gene expression related to apoptosis. Specifically, an increase in Bcl-2 expression (anti-apoptotic) and a decrease in caspase-3 expression (pro-apoptotic) were observed after treatment with extracts containing dioxins .

Environmental Impact Assessment

In an environmental study assessing soil contamination in Mexico, researchers utilized enzyme-linked immunosorbent assays (ELISA) to evaluate the presence of dioxin-like compounds including 1,4-Dioxin, 2,3-dihydro-. The study found that these compounds were prevalent in certain areas and correlated with adverse health effects in local populations .

Human Health Studies

A pilot study investigated the blood levels of dioxins among populations exposed to herbicides containing dioxin-like compounds during the Vietnam War. Findings suggested elevated levels of specific congeners correlated with various health issues, emphasizing the need for ongoing monitoring and assessment of dioxin exposure .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have identified derivatives of 1,4-dioxin, 2,3-dihydro- as potential anticancer agents. For instance, compounds derived from 2,3-dihydrobenzo[b][1,4]dioxine have been evaluated for their inhibitory effects on the PARP1 enzyme, a target in cancer therapy. One such compound exhibited an IC50 value of 0.082 μM, indicating potent activity against cancer cells .

Table 1: PARP1 Inhibitory Activity of Dioxin Derivatives

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Compound 4 | 0.088 | Lead compound for further optimization |

| Compound 10 | 0.88 | Moderate activity |

| Control (Olaparib) | <0.01 | Positive control |

Enzyme Inhibition

Additionally, various sulfonamide derivatives of 2,3-dihydrobenzo[1,4]dioxin have shown significant inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase. These compounds were synthesized and characterized through various spectroscopic techniques and demonstrated potential therapeutic effects for conditions like diabetes and Alzheimer’s disease .

Environmental Applications

Pollutant Degradation

The stability and reactivity of dioxins make them candidates for studying pollutant degradation processes. Research indicates that certain dioxin derivatives can be utilized in the breakdown of environmental pollutants due to their reactive nature .

Case Study: Biodegradation of Dioxins

A study focused on the biodegradation of dioxins in contaminated soil revealed that specific microbial strains could metabolize these compounds effectively. The presence of 2,3-dihydro- derivatives was noted to enhance the degradation rates significantly compared to untreated controls .

Material Science Applications

Polymer Synthesis

In material science, 1,4-Dioxin derivatives are explored for their potential in synthesizing novel polymers with enhanced properties. For example, research has shown that incorporating dioxin structures into polymer matrices can improve thermal stability and mechanical strength .

Table 2: Properties of Dioxin-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Dioxin-Polymer A | 250 | 50 |

| Dioxin-Polymer B | 300 | 70 |

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-6-4-3-5-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZVCIIORGCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-Dioxene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Dioxene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074714 | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-75-9 | |

| Record name | Dioxene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964XEE4JQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.